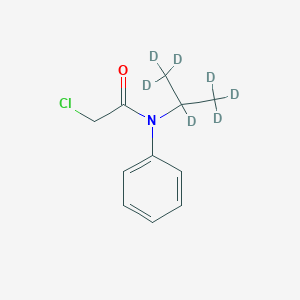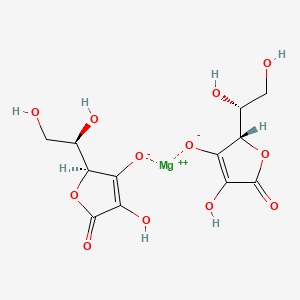
(+)-Magnesium L-ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Magnesium L-ascorbate is a magnesium salt of L-ascorbic acid, commonly known as vitamin C. This compound combines the antioxidant properties of L-ascorbic acid with the essential mineral magnesium, which plays a crucial role in numerous physiological processes. The compound is often used in dietary supplements to provide both vitamin C and magnesium, contributing to overall health and well-being.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Magnesium L-ascorbate can be synthesized by reacting L-ascorbic acid with a magnesium source, such as magnesium oxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where L-ascorbic acid is dissolved in water, and the magnesium source is gradually added. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of magnesium oxide or magnesium carbonate to an aqueous solution of L-ascorbic acid under constant stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity. The final product is then filtered, dried, and packaged for use in dietary supplements and other applications.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Magnesium L-ascorbate undergoes several types of chemical reactions, including:
Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, a reversible reaction that plays a role in its antioxidant activity.
Reduction: Dehydroascorbic acid can be reduced back to L-ascorbic acid in the presence of reducing agents.
Substitution: The magnesium ion can participate in substitution reactions, where it is replaced by other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. The reaction typically occurs in aqueous solutions at room temperature.
Reduction: Reducing agents such as glutathione or dithiothreitol can facilitate the reduction of dehydroascorbic acid back to L-ascorbic acid.
Substitution: Metal ion exchange reactions can occur in the presence of chelating agents or competing metal ions.
Major Products Formed
Oxidation: Dehydroascorbic acid.
Reduction: L-ascorbic acid.
Substitution: Various metal ascorbates, depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (+)-Magnesium L-ascorbate is used as a reducing agent and an antioxidant. Its ability to donate electrons makes it valuable in redox reactions and in protecting other compounds from oxidative damage.
Biology
In biological research, this compound is studied for its role in cellular metabolism and its effects on oxidative stress. It is used to investigate the mechanisms of vitamin C transport and utilization in cells.
Medicine
Medically, this compound is explored for its potential benefits in preventing and treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers. Its dual role in providing vitamin C and magnesium makes it a valuable compound in nutritional therapy.
Industry
In the food and beverage industry, this compound is used as a preservative and a nutrient fortifier. It helps maintain the freshness and nutritional value of products by preventing oxidation.
Mecanismo De Acción
(+)-Magnesium L-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: L-ascorbic acid donates electrons to neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Enzyme Cofactor: L-ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and other metabolic processes.
Magnesium Role: Magnesium is essential for numerous biochemical reactions, including ATP synthesis, DNA replication, and protein synthesis. It also stabilizes cellular membranes and supports muscle and nerve function.
Comparación Con Compuestos Similares
Similar Compounds
Sodium L-ascorbate: A sodium salt of L-ascorbic acid, used similarly as an antioxidant and a dietary supplement.
Calcium L-ascorbate: A calcium salt of L-ascorbic acid, providing both vitamin C and calcium.
Potassium L-ascorbate: A potassium salt of L-ascorbic acid, used for its antioxidant properties and as a potassium supplement.
Uniqueness
(+)-Magnesium L-ascorbate is unique due to its combination of vitamin C and magnesium, offering the benefits of both nutrients in a single compound. This dual functionality makes it particularly valuable in addressing deficiencies and supporting overall health.
Propiedades
Fórmula molecular |
C12H14MgO12 |
|---|---|
Peso molecular |
374.54 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1 |
Clave InChI |
AIOKQVJVNPDJKA-GVKKNTFRSA-L |
SMILES isomérico |
C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




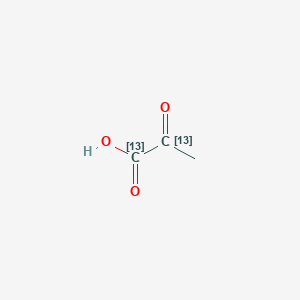
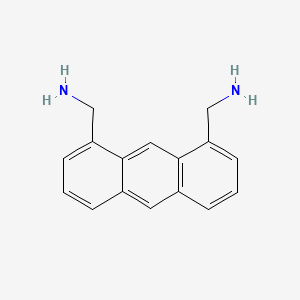
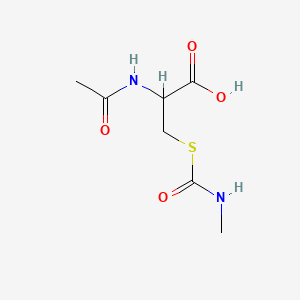

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
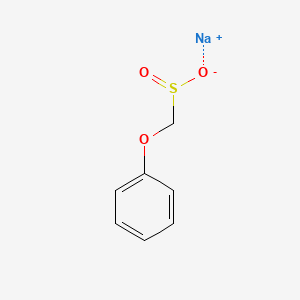

![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
